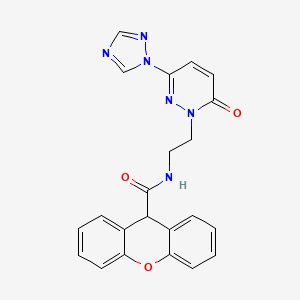
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C22H18N6O3 and its molecular weight is 414.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is a complex compound with significant potential in various biological applications, particularly in cancer therapy and antiviral activity. This article delves into its biological activity, synthesizing findings from recent studies to provide a comprehensive overview.
Chemical Structure
The compound features a xanthene core , which is known for its fluorescent properties, coupled with a triazole moiety that enhances its biological interactions. The presence of the pyridazine ring further contributes to its pharmacological potential.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring the triazole and xanthene scaffolds. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11l | PANC1 | 0.17 |
| 11d | HepG2 | 0.73 |
| 11g | HepG2 | 0.71 |
These compounds were synthesized based on structure–activity relationship (SAR) studies that emphasize the importance of specific substituents in enhancing potency against cancer cells .
2. Antiviral Activity
The triazole moiety has been associated with antiviral properties, particularly against β-coronaviruses. Research indicates that modifications to the triazole ring can significantly improve binding affinity and potency against viral targets. For example, the incorporation of a triazole group in place of an amide has been shown to enhance the activity against CSNK2A2, a kinase involved in viral replication .
The mechanism by which this compound exerts its effects involves several pathways:
- VEGFR Inhibition : Similar compounds have demonstrated the ability to inhibit VEGFR-2, a critical receptor in tumor angiogenesis .
- Kinase Inhibition : The triazole group enhances interactions with ATP-binding sites on kinases, leading to effective inhibition of pathways essential for cancer cell survival and proliferation .
Case Studies
Several case studies underscore the efficacy of this compound and its analogs:
Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. The most potent derivative was found to inhibit cell growth significantly at low concentrations (IC50 values ranging from 0.17 to 0.73 µM), indicating a strong potential for therapeutic application in hepatocellular carcinoma and pancreatic cancer .
Case Study 2: Antiviral Properties
Another study focused on the antiviral potential of related triazole compounds against coronaviruses. The findings revealed that specific structural modifications led to enhanced potency and metabolic stability, suggesting that this compound could serve as a lead compound for further development in antiviral therapies .
属性
IUPAC Name |
N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3/c29-20-10-9-19(28-14-23-13-25-28)26-27(20)12-11-24-22(30)21-15-5-1-3-7-17(15)31-18-8-4-2-6-16(18)21/h1-10,13-14,21H,11-12H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTHZQJVTRZOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C(=O)C=CC(=N4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














